molecular formula C13H9ClN2O4S B4777859 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B4777859
M. Wt: 324.74 g/mol
InChI Key: AMBLKEGMFRGREW-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic compound that has shown potential in the field of neuroprotection. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic properties. However, CNB-001 has been found to have unique properties that make it a promising candidate for the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through multiple pathways to provide neuroprotection. 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to increase the expression of neurotrophic factors, which promote neuronal survival and growth. It also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects that contribute to its neuroprotective properties. It has been found to increase the levels of glutathione, which is an important antioxidant in the brain. 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activity of enzymes such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is its high potency and selectivity for neuroprotection. It has been found to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is the development of more efficient methods for the delivery of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione to the brain. Another direction is the investigation of the potential of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione for the treatment of other neurodegenerative diseases such as Huntington's and amyotrophic lateral sclerosis. Additionally, the combination of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione with other neuroprotective agents is an area of research that has shown promise in preclinical studies.

Scientific Research Applications

3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its neuroprotective properties. It has been found to have a positive effect on neuronal survival and regeneration in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-allyl-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to reduce inflammation and oxidative stress, which are major contributors to neurodegeneration.

properties

IUPAC Name

(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4S/c1-2-5-15-12(17)11(21-13(15)18)7-8-6-9(16(19)20)3-4-10(8)14/h2-4,6-7H,1,5H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBLKEGMFRGREW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2-chloro-5-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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